![molecular formula C19H20N2O3S B2937752 N-[1-(苯磺酰基)-3,4-二氢-2H-喹啉-6-基]环丙烷甲酰胺 CAS No. 941961-03-1](/img/structure/B2937752.png)

N-[1-(苯磺酰基)-3,4-二氢-2H-喹啉-6-基]环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

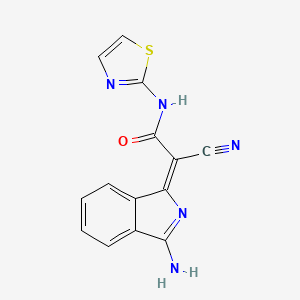

Synthesis Analysis

The synthesis of similar compounds involves base-mediated coupling reactions of benzenesulfonyl azides with proline . This process involves N-sulfonylation and esterification of carboxylic acids in an environment-friendly one-pot tandem protocol .Molecular Structure Analysis

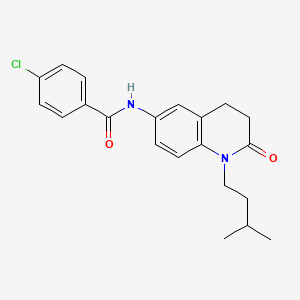

The molecular formula of the compound is C19H20N2O3S. The molecular weight is 356.44. Detailed molecular structure analysis would require more specific data such as X-ray diffraction studies .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of L-proline and L-4-hydroxyproline with substituted benzenesulfonyl chloride via bases has been reported .科学研究应用

合成和化学性质

合成方法和衍生物

研究人员开发了各种合成路线来创建喹啉和环丙烷类化合物的衍生物,旨在探索它们的化学性质和潜在应用。例如,Szakonyi 等人 (2002 年) 描述了四氢-1aH-环丙并[b]喹啉衍生物的合成,重点介绍了一种新型的环丙烷化过程和转化为稠合四环乙内酰脲衍生物,表明药物合成中结构多样化的广阔范围 Szakonyi 等人,2002 年。

机理见解和分子建模

Campos Rosa 等人 (2000 年) 合成了双喹啉环烷作为阿帕胺敏感性 Ca(2+)-激活的 K(+) 通道的有效阻滞剂,提供了对喹啉衍生物的合成和药理测试的见解。本研究包括分子建模,以了解阻断效力的差异,表明在设计新型治疗剂方面的潜在应用 Campos Rosa 等人,2000 年。

生物学和药理学应用

抗癌和抗菌活性

Ghorab 等人 (2008 年) 探索了苯磺酰胺在合成具有潜在抗癌和放射保护特性的新型喹啉中的效用。该研究重点介绍了具有细胞毒活性的喹啉基苯磺酰胺衍生物的合成,强调了此类化合物在开发新癌症疗法中的潜力 Ghorab 等人,2008 年。

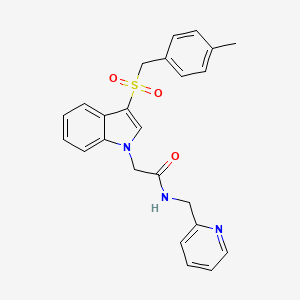

靶向分子相互作用

合成和评估 N-(喹啉-8-基) 苯磺酰胺衍生物的抗菌活性展示了这些化合物的靶向应用。例如,Chew 等人 (2006 年) 讨论了谷胱甘肽在调节喹啉诱导的细胞凋亡中的作用,重点介绍了喹啉在癌症治疗中的潜力,通过阐明其作用机制和识别细胞蛋白靶点 Chew 等人,2006 年。

先进材料和催化

催化应用

Dayan 等人 (2013 年) 合成了含有芳香磺酰胺的一半三明治钌配合物,证明了它们作为苯乙酮衍生物转移氢化的有效催化剂。这项研究不仅扩展了喹啉衍生物在有机合成中的用途,而且在催化中也得到了应用,表明了广泛的应用 Dayan 等人,2013 年。

作用机制

Target of Action

Similar compounds with a benzenesulfonyl (bs) and tetrahydroquinoline (thq) structure have been found to exhibit antibacterial activity .

Mode of Action

aureus (MRSA) ATCC 43300 . The compounds were found to increase the generation of reactive oxygen species (ROS) in the treated strains .

Biochemical Pathways

It is known that similar compounds have been found to disturb the membrane architecture of bacteria, which could potentially affect various biochemical pathways .

Result of Action

Similar compounds have been found to exhibit bactericidal activity and increase the generation of ros in the treated strains .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as the presence of other microorganisms and the specific conditions of the environment .

属性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c22-19(14-8-9-14)20-16-10-11-18-15(13-16)5-4-12-21(18)25(23,24)17-6-2-1-3-7-17/h1-3,6-7,10-11,13-14H,4-5,8-9,12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCPWRFOBLOQRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3CC3)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(pyridin-2-ylmethyl)-4-(trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B2937669.png)

![1-benzyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2937676.png)

![N2-bicyclo[2.2.1]hept-5-en-2-yl-N2-methylthiophene-2-carboxamide](/img/structure/B2937682.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2937684.png)

![N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2937686.png)

![7-({4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2937688.png)

![3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1-[3-(trifluoromethyl)benzyl]-1H-indole](/img/structure/B2937692.png)